

Application Notes and Protocols: Pharmacokinetics of AL-801 in Human Subjects

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Compound of Interest

Compound Name: *Atl-801*

Cat. No.: *B1665307*

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Introduction

ALZ-801, also known as valiltramiprosate, is an oral small-molecule prodrug of tramiprosate developed for the treatment of Alzheimer's disease. As a valine-conjugated prodrug, ALZ-801 offers improved pharmacokinetic properties and gastrointestinal tolerability compared to its active agent, tramiprosate. Tramiprosate inhibits the formation of neurotoxic beta-amyloid ($A\beta$) oligomers, a key pathological hallmark of Alzheimer's disease. These application notes provide a comprehensive overview of the pharmacokinetics of ALZ-801 in human subjects, based on data from Phase 1 and Phase 2 clinical trials. Detailed experimental protocols and visualizations are included to guide researchers in this field.

Data Presentation: Pharmacokinetics of ALZ-801 and its Metabolites

The pharmacokinetic profile of ALZ-801 and its active metabolite, tramiprosate, has been evaluated in healthy volunteers and patients with early Alzheimer's disease. The following tables summarize the key pharmacokinetic parameters from these studies.

Table 1: Single Ascending Dose (SAD) Pharmacokinetics of ALZ-801 and Tramiprosate in Healthy Fasted

Volunteers[1]

ALZ-801 Dose (mg)	Analyte	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	t _{1/2} (h)
100	ALZ-801	-	0.51 - 0.75	-	-
Tramiprosate	-	1.05 - 2.0	-	-	-
172	ALZ-801	-	0.51 - 0.75	-	-
Tramiprosate	-	1.05 - 2.0	-	-	-
300	ALZ-801	-	0.51 - 0.75	-	-
Tramiprosate	-	1.05 - 2.0	-	-	-

Note: Specific Cmax and AUC values were not detailed in the provided search results. The original publication "Hey et al., Clinical Pharmacokinetics, 2018" should be consulted for this detailed data.

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetics of ALZ-801 and Tramiprosate in Healthy Volunteers (14-day dosing)[1][2]

ALZ-801 Dose	Analyte	Key Findings
Up to 342 mg twice daily	Tramiprosate	Excellent dose-proportionality. No accumulation or decrease in plasma exposure over 14 days.

Note: Specific pharmacokinetic parameter values for the MAD study were not available in the search results. The primary publication should be referenced for detailed data.

Table 3: Effect of Food on Single Dose Pharmacokinetics of ALZ-801 Immediate-Release Tablet in Healthy Volunteers[1][2]

Condition	Key Findings
Fed vs. Fasted	Administration of ALZ-801 with food markedly reduced the incidence of gastrointestinal symptoms. Plasma tramiprosate exposure (AUC) was not significantly affected by food.

Table 4: Steady-State Pharmacokinetics of ALZ-801 and its Metabolites in APOE4 Carriers with Early Alzheimer's Disease (265 mg BID for 65 weeks)

Analyte	C _{max} (ng/mL)	T _{max} (h)	AUC (ng·h/mL)	t _{1/2} (h)
ALZ-801	5595	1.4	11,220 (AUC _{8h})	1.2
Tramiprosate	1213	2.2	5229 (AUC _{8h})	-
3-SPA (metabolite)	440	-	2774 (AUC _{8h})	37.5

C_{max}: Maximum plasma concentration; T_{max}: Time to reach C_{max}; AUC: Area under the plasma concentration-time curve; t_{1/2}: Elimination half-life; BID: Twice daily.

Experimental Protocols

The following section outlines a typical experimental protocol for a clinical pharmacokinetic study of ALZ-801, synthesized from the methodologies described in the cited clinical trials.

Study Design and Population

- Study Type: Randomized, placebo-controlled, single or multiple ascending dose study.
- Subject Population: Healthy male and female adult and elderly volunteers, or patients with early-stage Alzheimer's disease.
- Inclusion Criteria: Age (e.g., 50-80 years), Body Mass Index (BMI) within a specified range, normal health status as confirmed by medical history, physical examination,

electrocardiogram (ECG), and clinical laboratory tests. For patient studies, a diagnosis of early Alzheimer's disease with confirmed biomarker status (e.g., APOE4 carrier) is required.

- **Exclusion Criteria:** History of significant medical conditions, use of concomitant medications that may interfere with the study drug, and pregnancy or lactation.
- **Ethics:** The study protocol must be approved by an Institutional Review Board (IRB) or Independent Ethics Committee (IEC). All subjects must provide written informed consent.

Dosing and Administration

- **Formulation:** ALZ-801 administered as an immediate-release tablet or loose-filled capsule.
- **Dose Levels:**
 - **Single Ascending Dose (SAD):** Subjects receive a single oral dose of ALZ-801 at escalating dose levels (e.g., 100 mg, 172 mg, 300 mg). A placebo group is included for comparison.
 - **Multiple Ascending Dose (MAD):** Subjects receive multiple oral doses of ALZ-801 (e.g., once or twice daily for 14 days) at escalating dose levels. A placebo group is included.
- **Administration:** The drug is administered orally with a standardized volume of water after an overnight fast. For food-effect studies, the drug is administered after a standardized high-fat meal.

Pharmacokinetic Sampling

- **Sample Matrix:** Venous blood samples are collected in tubes containing an appropriate anticoagulant (e.g., EDTA). Plasma is separated by centrifugation. Urine samples may also be collected.
- **Sampling Time Points:**
 - **SAD:** Pre-dose (0 h), and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).

- MAD: Pre-dose on Day 1, and at multiple time points after the last dose on Day 14, similar to the SAD schedule. Trough samples may be collected on intermediate days.
- Sample Handling and Storage: Plasma samples are stored frozen at -20°C or -80°C until analysis.

Bioanalytical Method

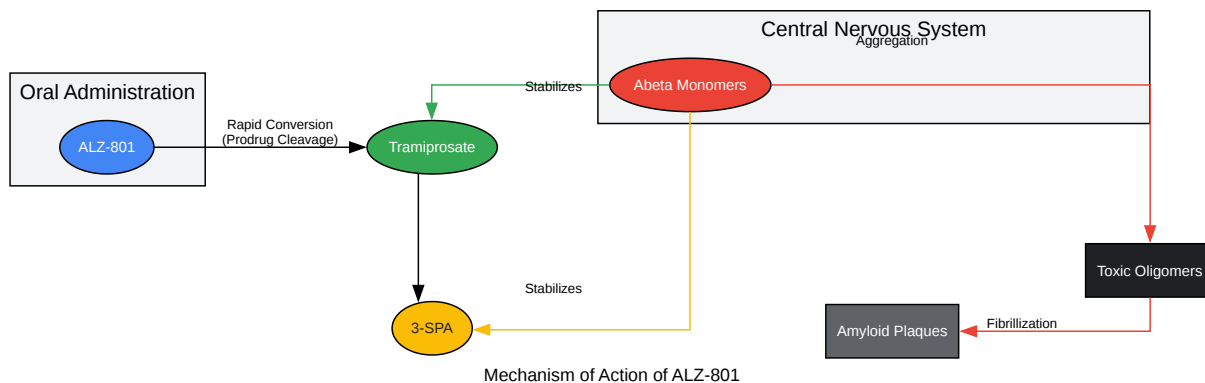
- Technique: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantitative determination of ALZ-801, tramiprosate, and its metabolite 3-sulfopropanoic acid (3-SPA) in plasma.
- Method Validation: The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity, recovery, and stability.
- Quantification: The lower limit of quantification (LLOQ) should be sufficient to characterize the concentration-time profile of the analytes.

Pharmacokinetic and Statistical Analysis

- PK Parameters: Non-compartmental analysis (NCA) is used to determine the following pharmacokinetic parameters: C_{max}, T_{max}, AUC from time zero to the last measurable concentration (AUC_{0-t}), AUC from time zero to infinity (AUC_{0-inf}), and terminal elimination half-life (t_{1/2}).
- Statistical Analysis: Descriptive statistics (mean, standard deviation, coefficient of variation, median, min, and max) are calculated for the pharmacokinetic parameters at each dose level. Dose proportionality is assessed by analyzing the relationship between dose and exposure (C_{max} and AUC).

Visualizations

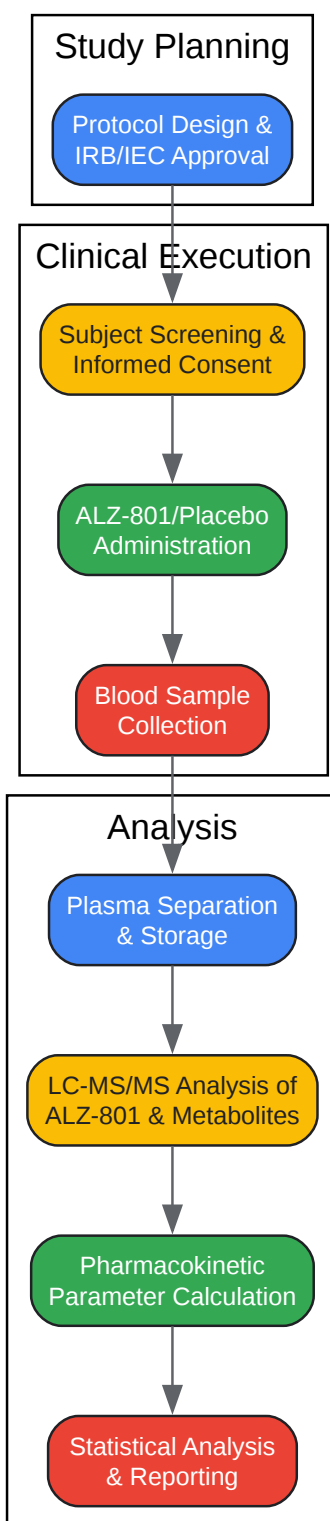
Mechanism of Action of ALZ-801



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Caption: Mechanism of Action of ALZ-801.

Experimental Workflow for a Pharmacokinetic Study of ALZ-801



Experimental Workflow for ALZ-801 Pharmacokinetic Study

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Caption: Experimental Workflow for an ALZ-801 PK Study.

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